7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 478253-45-1
VCID: VC16179573
InChI: InChI=1S/C19H20ClN7O4/c1-11(20)9-10-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)23-22-12(2)13-5-7-14(8-6-13)27(30)31/h5-9H,10H2,1-4H3,(H,21,23)/b11-9+,22-12+
SMILES:
Molecular Formula: C19H20ClN7O4
Molecular Weight: 445.9 g/mol

7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 478253-45-1

Cat. No.: VC16179573

Molecular Formula: C19H20ClN7O4

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione - 478253-45-1

Specification

CAS No. 478253-45-1
Molecular Formula C19H20ClN7O4
Molecular Weight 445.9 g/mol
IUPAC Name 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione
Standard InChI InChI=1S/C19H20ClN7O4/c1-11(20)9-10-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)23-22-12(2)13-5-7-14(8-6-13)27(30)31/h5-9H,10H2,1-4H3,(H,21,23)/b11-9+,22-12+
Standard InChI Key XTGAXYHCCSTMOW-XRWVUWAWSA-N
Isomeric SMILES C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C)/Cl
Canonical SMILES CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C)Cl

Introduction

The compound 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. It features a purine base structure with various substituents, including a chloroalkene and a hydrazine derivative. This compound's molecular weight is approximately 373.83 g/mol.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, often starting with the formation of the purine backbone followed by the introduction of the chloroalkene and hydrazino groups. The specific conditions and reagents used can vary, but generally involve reactions under controlled conditions to ensure the formation of the desired isomers.

Biological Activity and Potential Applications

Purine derivatives, including this compound, exhibit a range of biological activities. These include potential anti-cancer properties due to their ability to interfere with nucleic acid synthesis. The hydrazine component may also contribute to antimicrobial and anti-inflammatory effects.

Potential Applications

  • Pharmaceuticals: It may serve as a lead compound for drug development targeting cancer or infectious diseases.

  • Agricultural Applications: While not explicitly mentioned, compounds with similar structures could potentially be used in agricultural settings for pest control or plant growth regulation.

Research Findings and Future Directions

Research into compounds similar to 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione suggests they may exhibit significant biological activity. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Data Table: Comparison of Purine Derivatives

Compound NameStructural FeaturesPotential Applications
7-MethylxanthineMethylated purine derivativeCentral nervous system stimulant
8-AminoguanosineAmino group at position 8Potential therapeutic agent
6-MercaptopurineContains a thiol groupChemotherapy agent
7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dioneChloroalkene and hydrazino groupsPotential anti-cancer and antimicrobial agent

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator